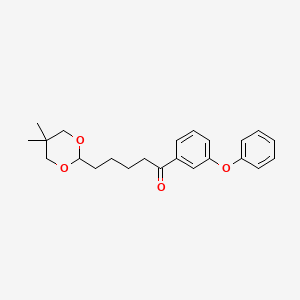

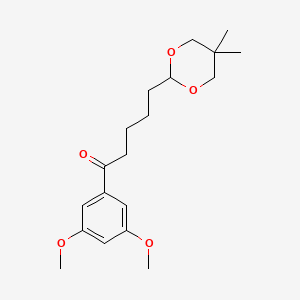

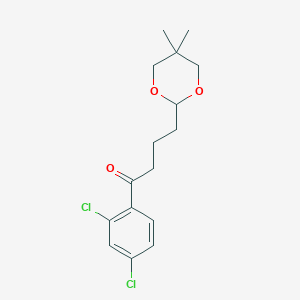

![molecular formula C8H4ClN3 B1360867 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-76-0](/img/structure/B1360867.png)

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-1H-pyrrolo[2,3-b]pyridine is used in the preparation of heterocyclic compounds for the treatment of cancer . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .

Synthesis Analysis

The synthesis of 6-Chloro-1H-pyrrolo[2,3-b]pyridine involves the use of heterocyclic building blocks . A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been reported with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-pyrrolo[2,3-b]pyridine consists of a pyrrolopyridine core with a chlorine atom at the 6-position . The ligand binding pocket of JAK3 is known to be comprised of a hinge region in the ATP-binding site and a spatial cavity surrounded by hydrophobic amino acid residues .Chemical Reactions Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridine has shown potential inhibitory activity toward JAKs (JAK3, JAK1, and JAK2) . It has also been used as a starting material in a recent synthesis of azaserotonin .Physical And Chemical Properties Analysis

6-Chloro-1H-pyrrolo[2,3-b]pyridine is a solid compound with a molecular weight of 152.58 . Its empirical formula is C7H5ClN2 .Aplicaciones Científicas De Investigación

Synthesis of Derivatives and Scaffolds

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a key building block in the synthesis of various chemically significant derivatives. For instance, it allows the creation of 4-substituted 7-azaindole derivatives, as demonstrated by Figueroa‐Pérez et al. (2006) in their work on the synthesis of these derivatives using simple nucleophilic displacement methods (Figueroa‐Pérez et al., 2006). Similarly, Abdel-Mohsen and Geies (2008) showcased its versatility in synthesizing a range of pyrrolo[2,3-b]pyridine and pyrido[2′,3′:5,4]pyrrolo[2,3-d]pyrimidine systems, some of which have potential as antibacterial agents (Abdel-Mohsen & Geies, 2008).

Biologically Active Compounds

The compound is also instrumental in the synthesis of biologically active pyrrolo[2,3-b]pyridine scaffolds. Sroor (2019) prepared and characterized new derivatives showing potential biological activity (Sroor, 2019). Additionally, Kayukov et al. (2020) discussed the base-catalyzed reactions of 6-halopyridine-3,5-dicarbonitriles with alcohols, leading to pyrrole ring fusion and the creation of various biologically relevant compounds (Kayukov et al., 2020).

Optical and Electronic Properties

The optical and electronic properties of derivatives are another area of research. Zedan, El-Taweel, and El-Menyawy (2020) reported on the structural, optical, and diode characteristics of pyridine derivatives, exploring their potential in electronic applications (Zedan et al., 2020).

Material Science and Corrosion Inhibition

Furthermore, its derivatives have been explored in the context of material science. Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives using ultrasonic irradiation and evaluated their effectiveness as corrosion inhibitors for mild steel in acidic conditions (Dandia et al., 2013).

Safety And Hazards

Direcciones Futuras

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has promising prospects . Compound 4h, a derivative of 6-Chloro-1H-pyrrolo[2,3-b]pyridine, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of 4T1 cells . This suggests that 4h could be an appealing lead compound beneficial to subsequent optimization .

Propiedades

IUPAC Name |

6-chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWATZWPHOVBID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=N2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646911 |

Source

|

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

CAS RN |

1000340-76-0 |

Source

|

| Record name | 6-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

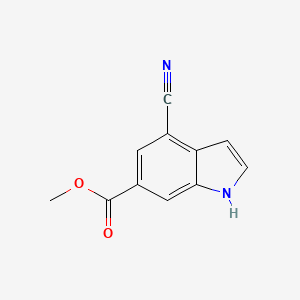

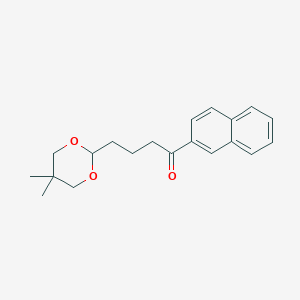

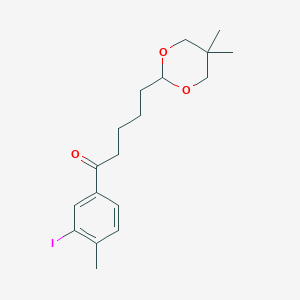

![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]phenanthrene](/img/structure/B1360787.png)

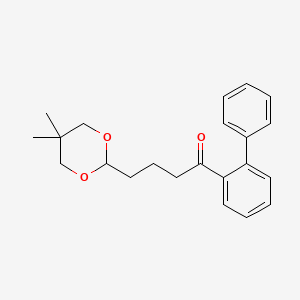

![9-[3-(1,3-Dioxan-2-YL)propionyl]anthracene](/img/structure/B1360799.png)

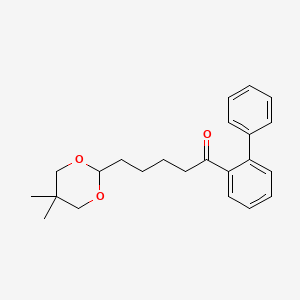

![4-(5,5-Dimethyl-1,3-dioxan-2-yl)-2'-[(4-trifluoromethyl)phenyl]butyrophenone](/img/structure/B1360800.png)